Dimethyl 4-(5-(2-methoxy-5-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-(5-(2-methoxy-5-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that combines a furan ring with a dihydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(5-(2-methoxy-5-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(5-(2-methoxy-5-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Dimethyl 4-(5-(2-methoxy-5-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which Dimethyl 4-(5-(2-methoxy-5-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-(5-phenylfuran-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Dimethyl 4-(5-(2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
Dimethyl 4-(5-(2-methoxy-5-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
853311-36-1 |
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Molecular Formula |
C23H25NO6 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
dimethyl 4-[5-(2-methoxy-5-methylphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H25NO6/c1-12-7-8-16(27-4)15(11-12)17-9-10-18(30-17)21-19(22(25)28-5)13(2)24-14(3)20(21)23(26)29-6/h7-11,21,24H,1-6H3 |
InChI Key |
CJSXGYGSLNIXHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC=C(O2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC |
Origin of Product |
United States |
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